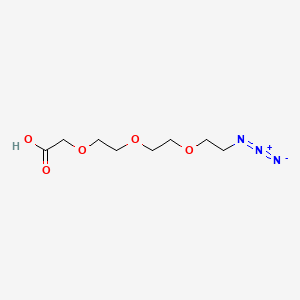
11-Azido-3,6,9-trioxaundecanoic Acid
Vue d'ensemble
Description
11-Azido-3,6,9-trioxaundecanoic Acid, also known as Azido-PEG3-CH2CO2H, is a click chemistry reagent with 3 PEG units . It is a clear liquid with a light yellow to brown color .
Synthesis Analysis
The terminal carboxylic acid of 11-Azido-3,6,9-trioxaundecanoic Acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . It can also be used to prepare azide-functionalized polymers via click reaction .Molecular Structure Analysis
The molecular formula of 11-Azido-3,6,9-trioxaundecanoic Acid is C8H15N3O5 . It has a molecular weight of 233.22 g/mol .Chemical Reactions Analysis
The azide group of 11-Azido-3,6,9-trioxaundecanoic Acid can react with alkyne, BCN, DBCO via Click Chemistry . Azide functional groups will react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .Physical And Chemical Properties Analysis
11-Azido-3,6,9-trioxaundecanoic Acid is a clear liquid with a refractive index of 1.470 . It has a density of 1.10 g/mL at 20 °C .Applications De Recherche Scientifique
DNA Functionalization
- 11-Azido-3,6,9-trioxaundecanoic Acid is utilized in the synthesis of 3,6,9-trioxaundecan-1-{4-[(2-Chloroethyl)Ethylamino)]-Benzylamino},11-Azide (CEBA), which is significant for DNA functionalization. CEBA enables the attachment of signal molecules like peptides and oligonucleotides to plasmid DNA, facilitating advancements in non-viral gene therapy (Gao et al., 2021).
Photoelectrochemical Sensing
- The compound is instrumental in creating a photoelectrochemical sensor for the detection of copper ions. By immobilizing 11-Azido-3,6,9-trioxaundecan-1-amine on an electrode, it aids in the development of sensitive and selective platforms for metal ion detection (Han et al., 2016).
Chemical Synthesis and Reactions
- The azido group of 11-Azido-3,6,9-trioxaundecanoic Acid is used in various chemical syntheses and reactions. For instance, it plays a role in the addition of iodine azide to olefinic esters (Ali et al., 1984).
Mitochondrial Energetics
- Azido derivatives of long-chain fatty acids, including compounds similar to 11-Azido-3,6,9-trioxaundecanoic Acid, are used to study the mechanism of protonophoric function of fatty acids in mitochondrial membranes, influencing mitochondrial energetics (Schönfeld et al., 1996).
Polymer Chemistry
- It is employed in the synthesis of polyglutamic acid derivatives for selective conjugation chemistry, demonstrating its versatility in the field of polymer chemistry (Barz et al., 2013).
Material Science
- In material science, this acid is used in the functionalization of nanorod films, such as in the case of MgxZn1-xO nanorod arrays. It demonstrates the compound's potential in advanced material synthesis and characterization (Chen et al., 2017).
Biopolymer Synthesis
- The compound is crucial in synthesizing biological hydrogels from hyaluronic acid, gelatin, and chondroitin sulfate, indicating its significance in biomaterials and tissue engineering (Hu et al., 2011).
Redox Sensing
- In biochemical research, the compound aids in studying protein sulfenation and redox sensing, highlighting its utility in understanding cellular mechanisms and molecular interactions (Charles et al., 2007).
Safety And Hazards
Handling of 11-Azido-3,6,9-trioxaundecanoic Acid should be done in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Dust and aerosols should be avoided, and non-sparking tools should be used . It has hazard statements H315: Causes skin irritation .
Propriétés
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O5/c9-11-10-1-2-14-3-4-15-5-6-16-7-8(12)13/h1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXBCECBLAEYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448112 | |
| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Azido-3,6,9-trioxaundecanoic Acid | |
CAS RN |
172531-37-2 | |
| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)